2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide
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Overview
Description
2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a cyano group and a propanamide group attached to a pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the DNA-binding activity of GATA family proteins, which play a crucial role in gene regulation .
Comparison with Similar Compounds
2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide can be compared with other pyrrole derivatives, such as:
3,5-Dimethyl-1H-pyrrol-2-yl derivatives: These compounds have similar structures but different functional groups, leading to variations in their biological activities.
Imidazole derivatives: These compounds contain a different heterocyclic ring but share some similar chemical properties and biological activities.
Pyrrolopyrazine derivatives: These compounds have a fused pyrrole-pyrazine ring system and exhibit a wide range of biological activities .
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]propanamide |
InChI |
InChI=1S/C10H14N4O/c1-5-6(2)13-10(8(5)4-11)14-7(3)9(12)15/h7,13-14H,1-3H3,(H2,12,15) |
InChI Key |
JEDQREFDHBTUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(C)C(=O)N)C |
Origin of Product |
United States |
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